molecular formula C10H9FO2 B1441932 4-Fluoro-2,3-dihydro-5-methoxyinden-1-one CAS No. 295779-81-6

4-Fluoro-2,3-dihydro-5-methoxyinden-1-one

Cat. No. B1441932
M. Wt: 180.17 g/mol
InChI Key: PHWKZJQHPREIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2,3-dihydro-5-methoxyinden-1-one is a chemical compound with the molecular formula C10H9FO2 and a molecular weight of 180.17 g/mol . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The InChI code for 4-Fluoro-2,3-dihydro-5-methoxyinden-1-one is 1S/C10H9FO2/c1-13-9-5-3-6-7 (10 (9)11)2-4-8 (6)12/h3,5H,2,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

It should be stored at a temperature of 4°C . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data .

Scientific Research Applications

Synthesis and Material Applications

  • Hydroindolenones and Hydroquinolenones Synthesis : Methoxy or fluoro hydroindolenones and hydroquinolenones are synthesized using 4-substituted open-chain phenols, showing the utility of fluoro-substituted compounds in complex organic synthesis (Karam, Martin, Jouannetaud, & Jacquesy, 1999).

  • Electrochemical Charge Storage Materials : Fluoropolymers, including those with fluoro-substituted conjugated polyindole, exhibit high performance as charge storage materials. This indicates the potential use of fluoro-substituted compounds in advanced energy storage technologies (Wang, Lin, Jiang, Zhou, Wang, Wu, Ding, Hou, Nie, Xu, & Duan, 2019).

Biological and Medical Research

Chemical Synthesis and Characterization

  • Synthesis of Fluorinated Heterocyclic Compounds : The use of fluoro-substituted acrylic building blocks demonstrates the versatility of such compounds in the synthesis of various fluorine-bearing heterocyclic compounds, underscoring their importance in chemical synthesis (Shi, Wang, & Schlosser, 1996).

  • Molecular Rotors with Fluoroaromatic Rotators : Fluoro-substituted compounds are used in the synthesis of molecular rotors, which are significant in the study of molecular motion and potential applications in nanotechnology (Rodríguez‐Molina, Ochoa, Romero, Khan, Fárfan, Santillán, & Garcia‐Garibay, 2013).

Safety And Hazards

While specific safety and hazard information for 4-Fluoro-2,3-dihydro-5-methoxyinden-1-one was not found, it’s important to handle all chemical compounds with care. Standard safety measures include avoiding inhalation, contact with skin or eyes, and ingestion .

properties

IUPAC Name

4-fluoro-5-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWKZJQHPREIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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